rac-(2R,3S)-3-aminooxolane-2-carboxylic acid
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Overview
Description
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-aminooxolane-2-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) protection. One common method includes the reaction of oxirane with an amine under controlled conditions to form the desired oxolane ring structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-aminooxolane-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme-substrate binding and alteration of protein conformation .
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
- rac-(2R,3S)-ethyl-3-phenylglycidate
Uniqueness
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2S,3R)-3-aminooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
OVGHASDQKHPORW-DMTCNVIQSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1N)C(=O)O |
Canonical SMILES |
C1COC(C1N)C(=O)O |
Origin of Product |
United States |
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